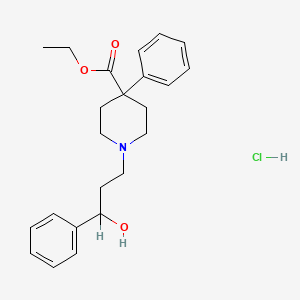
Phenoperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A narcotic analgesic partly metabolized to meperidine in the liver. It is similar to morphine in action and used for neuroleptanalgesia, usually with droperidol.
Aplicaciones Científicas De Investigación
Neuroleptanalgesia Technique
Phenoperidine hydrochloride has been identified as a potent analgesic, approximately 50 times more potent than pethidine. It's used in neuroleptanalgesia, a technique combining a neuroleptic with an opioid to produce a state of quiescence, reduced anxiety, and analgesia. This technique is noted for its ability to reduce the sensitivity of the respiratory center and produce sedation. The reversibility of its effects by nalorphine is also significant (Acta Ophthalmologica, 2009).
Pharmacological Properties and Clinical Effects
Research on penehyclidine hydrochloride (PHC), a related compound to phenoperidine, indicates its use as a preanesthetic medication and in treating organic phosphorus poisoning. PHC's ability to reduce mucus secretion, relax airway smooth muscles, and regulate heart rate highlights its diverse clinical applications. It also exhibits protective effects on multiple organs, suggesting its potential in various medical conditions (Drug Design, Development and Therapy, 2018).
Cardiomyocyte Protection
A study demonstrated that PHC protects H9c2 cardiomyocytes against anoxia/reoxygenation injury. This protection involves modulating the mitochondrial apoptosis pathway, indicating its potential application in cardiac-related conditions (European Journal of Pharmacology, 2017).
Chronic Obstructive Pulmonary Disease (COPD) Treatment
PHC has been identified as a potential treatment for COPD due to its ability to attenuate Toll-like receptors. Its dual antimuscarinic and antinicotinic activity makes it a promising candidate for obstructive airway diseases, including asthma and COPD (Drug Design, Development and Therapy, 2012).
Pulmonary and Systemic Protection in Lung Ischaemia Reperfusion Injury
Research on PHC's preconditioning effects showed significant pulmonary and systemic protection in a rat model of lung ischaemia reperfusion injury. This highlights its potential in reducing lung histopathological changes and inflammatory mediators in such conditions (European Journal of Pharmacology, 2018).
Propiedades
Número CAS |
3627-49-4 |
|---|---|
Nombre del producto |
Phenoperidine hydrochloride |
Fórmula molecular |
C23H30ClNO3 |
Peso molecular |
403.9 g/mol |
Nombre IUPAC |
ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H29NO3.ClH/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;/h3-12,21,25H,2,13-18H2,1H3;1H |
Clave InChI |
HGEAGOBQOIMDQV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.Cl |
Otros números CAS |
3627-49-4 |
Números CAS relacionados |
562-26-5 (Parent) |
Sinónimos |
Fenoperidine Hydrochloride, Phenoperidine Lealgin Operidine Phenoperidine Phenoperidine Hydrochloride R 1406 R-1406 R1406 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



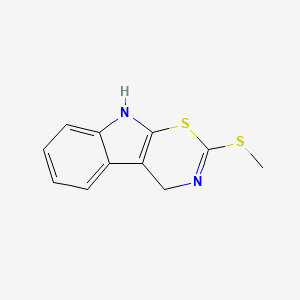
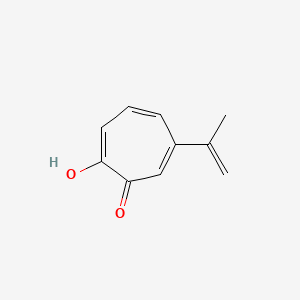
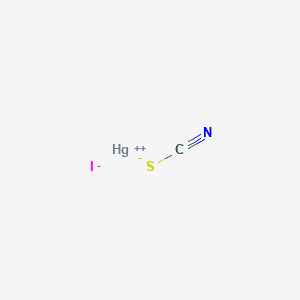
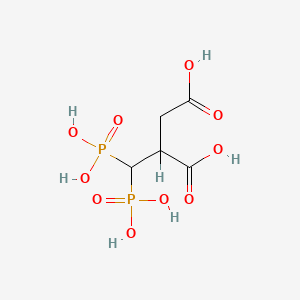
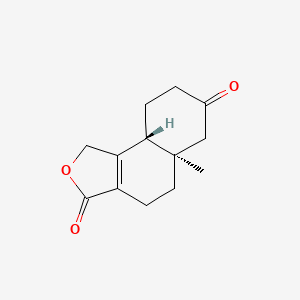

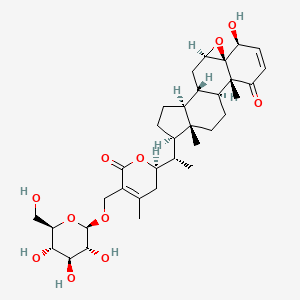
![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)
![[[(2R,3S,5R)-5-(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1220687.png)
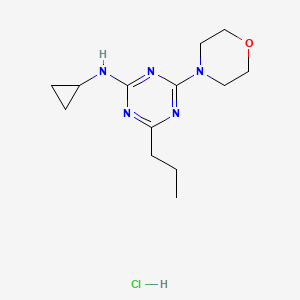
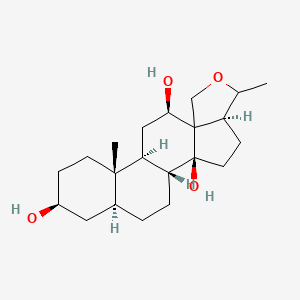
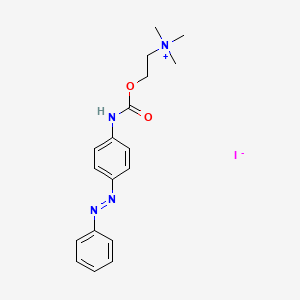
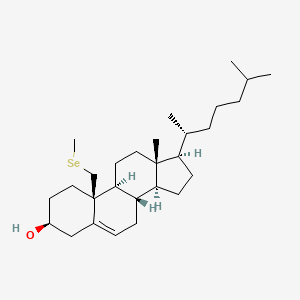
![(6aS,10aS)-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1220696.png)